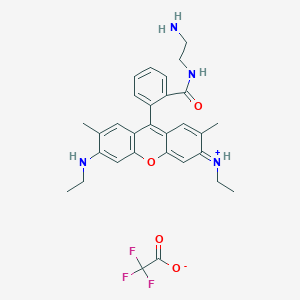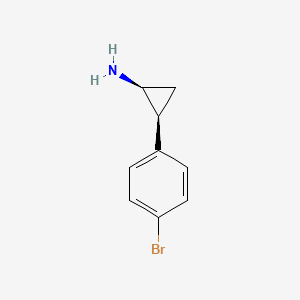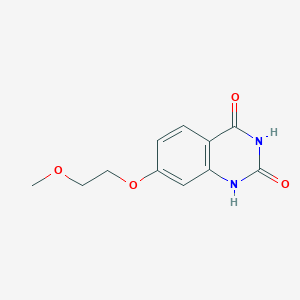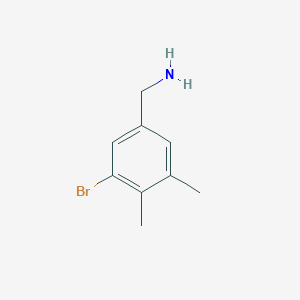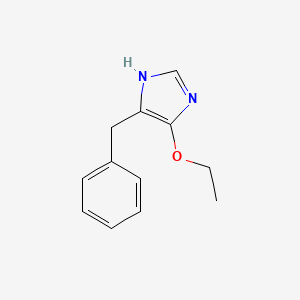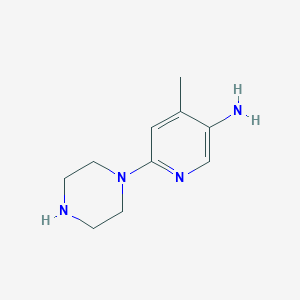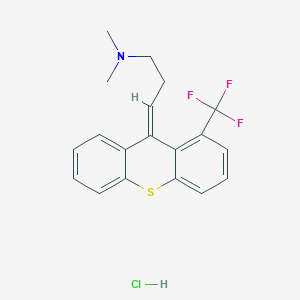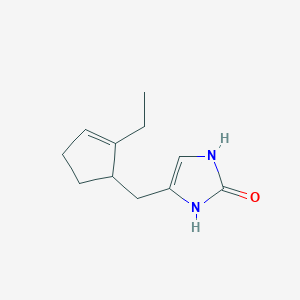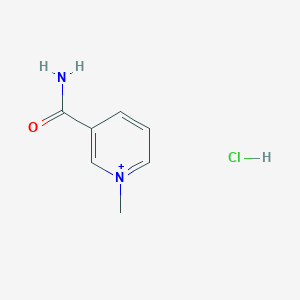
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride, also known as 1-methylpyridin-1-ium-3-carboxamide hydrochloride, is a chemical compound with the molecular formula C7H9N2OCl. It is a derivative of nicotinamide and is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride can be synthesized through several methods. One common synthetic route involves the methylation of nicotinamide. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Nicotinamide+CH3I→1-Methylpyridin-1-ium-3-carboxamide
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:
1-Methylpyridin-1-ium-3-carboxamide+HCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and pressures, as well as the use of catalysts to speed up the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form 1-methylpyridin-1-ium-3-carboxamide.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products
Oxidation: Produces N-oxides.
Reduction: Produces 1-methylpyridin-1-ium-3-carboxamide.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular metabolism and as a biomarker for certain metabolic conditions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-methylpyridin-1-ium-3-carboxamide;hydrochloride involves its interaction with various molecular targets and pathways. It is known to influence cellular metabolism by acting as a substrate for certain enzymes involved in the nicotinamide adenine dinucleotide (NAD) pathway. This interaction can affect energy production, DNA repair, and other vital cellular processes.
Comparación Con Compuestos Similares
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride can be compared with other similar compounds such as:
Nicotinamide: Both compounds are derivatives of nicotinic acid, but this compound has a methyl group attached to the nitrogen atom, which alters its chemical properties and biological activity.
1-Methyl-3-carbamoylpyridinium: Similar in structure but differs in the position of functional groups, leading to different reactivity and applications.
Trigonellinamide: Another derivative with similar applications but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H10ClN2O+ |
|---|---|
Peso molecular |
173.62 g/mol |
Nombre IUPAC |
1-methylpyridin-1-ium-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/p+1 |
Clave InChI |
BWVDQVQUNNBTLK-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1=CC=CC(=C1)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
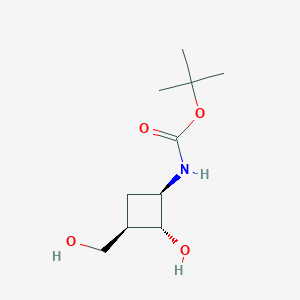


![7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12825370.png)
![9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-](/img/structure/B12825373.png)
